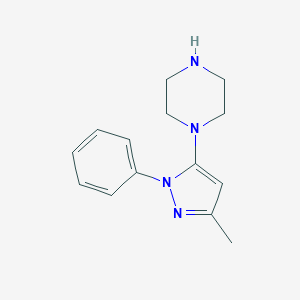

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Vue d'ensemble

Description

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, particularly as a precursor for dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes .

Méthodes De Préparation

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine typically involves the following steps :

Starting Materials: Phenylhydrazine and ethyl acetoacetate are used as starting materials.

Cyclization: These starting materials undergo cyclization to form a pyrazole ring.

Chloride Acetylation: The pyrazole derivative is then subjected to chloride acetylation.

Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.

Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Teneligliptin Synthesis

One of the primary applications of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is its use as an intermediate in the synthesis of Teneligliptin. This drug is classified as a DPP-4 inhibitor, which helps regulate blood sugar levels in patients with type 2 diabetes. The synthesis process involves cyclization reactions that yield Teneligliptin from this pyrazole derivative .

Process Improvements

Recent studies have focused on optimizing the synthetic pathways to improve yield and reduce impurities. For instance, a novel process was developed that minimizes the use of toxic solvents like pyridine, enhancing both safety and environmental sustainability during production . This method not only improves efficiency but also aligns with current regulatory standards for pharmaceutical manufacturing.

Chemical Properties and Reactions

Chemical Structure

The compound has a unique chemical structure that facilitates its reactivity in various organic synthesis pathways. It features a piperazine ring, which is known for its versatility in forming bonds with other functional groups, making it suitable for further chemical modifications .

Reactivity Studies

Research has indicated that this compound can participate in various acylation reactions, leading to the formation of new derivatives with potentially enhanced pharmacological properties. For example, selective C-acylation studies have shown promising results in modifying pyrazole compounds to develop novel therapeutic agents .

Case Studies and Research Findings

Industrial Applications

The compound is also utilized in industrial applications beyond pharmaceuticals. Its high purity (99%) and stability make it suitable for various chemical processes in the production of active pharmaceutical ingredients (APIs) and intermediates . Manufacturers are increasingly exploring its potential in agrochemicals and material science due to its reactive nature.

Mécanisme D'action

The mechanism of action of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves its role as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors . These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is involved in the inactivation of incretin hormones. By inhibiting this enzyme, the compound helps increase the levels of active incretin hormones, thereby improving insulin secretion and lowering blood glucose levels .

Comparaison Avec Des Composés Similaires

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as :

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar structure but differs in the position of the methyl group.

1-(5-Methyl-2-phenylpyrazol-3-yl)piperazine: Another similar compound with variations in the pyrazole ring structure.

Vildagliptin Impurity 53: A related compound used in the synthesis of vildagliptin, a dipeptidyl peptidase-4 inhibitor.

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for synthesizing selective and orally active dipeptidyl peptidase-4 inhibitors .

Activité Biologique

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS Number: 401566-79-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a pyrazole moiety. This unique structure is thought to contribute to its diverse pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic activities. In animal models, the compound has been shown to enhance serotonergic neurotransmission, which is crucial for mood regulation. A study conducted on rodents demonstrated that administration of this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and the tail suspension test .

Neuroprotective Properties

The compound also displays neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro studies have shown that this compound can reduce reactive oxygen species (ROS) levels in neuronal cell lines, thereby protecting against apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases .

Antinociceptive Activity

Another area of interest is the antinociceptive (pain-relieving) activity of this compound. Experimental models have indicated that it may modulate pain pathways through interaction with opioid receptors and other pain-related signaling mechanisms. The efficacy was evaluated using the hot plate test and formalin test, where significant analgesic effects were observed .

The biological activities of this compound are attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, enhancing serotonergic transmission.

- Dopamine Receptors : It may also influence dopaminergic pathways, contributing to its antidepressant effects.

- Opioid Receptors : The antinociceptive effects are likely mediated through interactions with mu-opioid receptors.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

Propriétés

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCUUXMVVOANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621769 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401566-79-8 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A1: Two main synthetic routes are described in the research:

Q2: What are the claimed advantages of the synthetic methods for this compound?

A2: The research highlights several advantages associated with the described synthetic approaches:

- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.

- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.

- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.

- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.